molecular formula C13H17BrFNO2 B6178437 tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate CAS No. 2758003-20-0

tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate

Cat. No. B6178437
CAS RN: 2758003-20-0
M. Wt: 318.2
InChI Key:
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Description

Tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate, also known as TBNFC, is a synthetic organic compound derived from the reaction of tert-butyl carbamate and 4-(bromomethyl)-2-fluorophenylmethyl bromide. It is an important intermediate in the synthesis of various organic compounds and has been widely used in the development of new drugs and in the synthesis of pharmaceuticals.

Scientific Research Applications

Tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals and new drugs. It has also been used in the synthesis of polymers and polysaccharides. Additionally, it has been used as a catalyst in the synthesis of polymers and polysaccharides.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is not fully understood. It is believed to act as a catalyst in the reaction of other organic compounds, allowing them to form new compounds. Additionally, it is believed to act as a nucleophile, attacking the substrate molecules and forming new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate are not fully understood. However, it has been shown to have some effect on the synthesis of certain proteins and enzymes. Additionally, it has been shown to affect the metabolism of certain drugs, leading to increased bioavailability of the drug.

Advantages and Limitations for Lab Experiments

The main advantage of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is its ability to act as a catalyst in the synthesis of organic compounds. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, it is important to note that tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is a highly reactive compound and can be toxic if not handled properly.

Future Directions

The future of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is promising. It has the potential to be used in the development of novel drugs and pharmaceuticals. Additionally, it may be used in the synthesis of polymers and polysaccharides. Furthermore, it may be used in the synthesis of new materials and in the development of new catalysts. Finally, it may be used in the development of new catalysts for the synthesis of organic compounds.

Synthesis Methods

The synthesis of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 4-(bromomethyl)-2-fluorophenylmethyl bromide in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out at reflux temperature in a solvent such as methanol or ethanol. The reaction is complete when the desired product is obtained. The product is then purified by recrystallization and filtered to obtain a pure sample.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 4-(bromomethyl)-2-fluorobenzyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "4-(bromomethyl)-2-fluorobenzyl chloride", "base (e.g. potassium carbonate)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve tert-butyl carbamate in a solvent (e.g. dichloromethane)", "Add a base (e.g. potassium carbonate) to the solution", "Add 4-(bromomethyl)-2-fluorobenzyl chloride to the solution and stir at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

2758003-20-0

Product Name

tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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